Reduced Antiglucocorticoid Activity vs. Mifepristone: A 22-Fold Increase in Selectivity
Telapristone (CDB-4124) exhibits substantially lower antiglucocorticoid activity compared to the reference antiprogestin mifepristone. In a functional assay assessing inhibition of GR-mediated transcription in HepG2 human hepatoblastoma cells, mifepristone was 22-fold more potent as a glucocorticoid antagonist than CDB-4124 [1].
| Evidence Dimension | Antiglucocorticoid functional activity (relative potency) |
|---|---|
| Target Compound Data | Relative antiglucocorticoid activity set as 1x (baseline) |
| Comparator Or Baseline | Mifepristone exhibited approximately 22-fold greater antiglucocorticoid activity |
| Quantified Difference | 22-fold difference |
| Conditions | Inhibition of GR-mediated transcription of the PRE2-tk-LUC reporter plasmid in HepG2 human hepatoblastoma cells |
Why This Matters
This significant difference in glucocorticoid receptor (GR) antagonism is a primary driver for selecting Telapristone to minimize confounding effects on the HPA axis, a known limitation of mifepristone in both research and therapeutic contexts.
- [1] Attardi BJ, et al. CDB-4124 and its putative monodemethylated metabolite, CDB-4453, are potent antiprogestins with reduced antiglucocorticoid activity: in vitro comparison to mifepristone and CDB-2914. Mol Cell Endocrinol. 2002;188(1-2):111-23. View Source
